molecular formula C10H4BrClN2O2 B1451256 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 2251053-06-0

6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1451256
CAS No.: 2251053-06-0
M. Wt: 299.51 g/mol
InChI Key: WYPJYQDHVWUMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as 6-BCBFP, is a heterocyclic compound composed of a benzofuran ring and a pyrimidine ring. It is a member of the family of benzofuropyrimidines, which are known for their potential therapeutic applications. 6-BCBFP has been studied for its potential use in a variety of areas, including drug delivery, cancer therapy, and drug development.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of various benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, showcasing their structural diversity and potential for further chemical modifications. For instance, studies have detailed the preparation of compounds with significant structural similarities, exploring their synthesis routes and evaluating their molecular structures through crystallography and other analytical methods. These efforts highlight the compound's relevance in developing new chemical entities with possible therapeutic applications or as intermediates in organic synthesis (Zhang et al., 2009), (Li et al., 2012).

Biological Evaluation

Several studies have explored the antimicrobial properties of compounds structurally related to 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, providing insights into their potential biological activities. For example, the antimicrobial activity of newly synthesized derivatives has been assessed, indicating some of these compounds may possess significant antibacterial and antifungal properties (Al-Haiza et al., 2003).

Mechanism of Action

    Target of Action

    Compounds similar to “6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one”, such as benzofuro[2,3-d]pyrimidine derivatives, have been found to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

    Mode of Action

    These compounds likely interact with the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of the receptor . This inhibits the signal transduction pathway and can lead to the inhibition of cell growth and induction of apoptosis in cancer cells.

    Biochemical Pathways

    The inhibition of EGFR tyrosine kinase can affect several downstream signaling pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .

  • Result of Action

    The inhibition of EGFR tyrosine kinase by similar compounds can result in the inhibition of cell growth and induction of apoptosis, particularly in cancer cells that overexpress EGFR .

    Action Environment

    The efficacy and stability of “6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one” could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.

Biochemical Analysis

Biochemical Properties

6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, such as protein kinases, which further modulates cellular responses .

Cellular Effects

The effects of 6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound can induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key survival pathways. Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as CDKs, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular processes, leading to sustained changes in cell function .

Dosage Effects in Animal Models

The effects of 6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed . These findings highlight the importance of dosage optimization to achieve therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and altered cellular metabolism . Additionally, it affects the activity of enzymes in the glycolytic pathway, resulting in changes in glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, 6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . This localization is facilitated by transport proteins that recognize and bind to the compound, directing it to specific sites within the cell .

Subcellular Localization

The subcellular localization of 6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the mitochondria, where it affects mitochondrial function and energy production . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

6-bromo-8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2O2/c11-6-2-4(12)1-5-7-9(16-8(5)6)10(15)14-3-13-7/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPJYQDHVWUMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=O)NC=N3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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